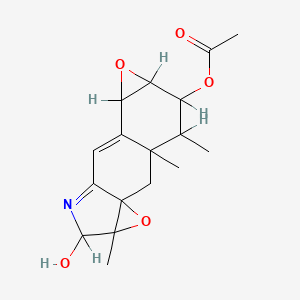

PR-Imine

Descripción

Propiedades

Número CAS |

56349-25-8 |

|---|---|

Fórmula molecular |

C17H21NO5 |

Peso molecular |

319.4 g/mol |

Nombre IUPAC |

(6-hydroxy-1,5,15-trimethyl-4,12-dioxa-7-azapentacyclo[8.5.0.03,5.03,8.011,13]pentadeca-7,9-dien-14-yl) acetate |

InChI |

InChI=1S/C17H21NO5/c1-7-11(21-8(2)19)13-12(22-13)9-5-10-17(6-15(7,9)3)16(4,23-17)14(20)18-10/h5,7,11-14,20H,6H2,1-4H3 |

Clave InChI |

SBGVOJKUHUEKNQ-UHFFFAOYSA-N |

SMILES |

CC1C(C2C(O2)C3=CC4=NC(C5(C4(O5)CC13C)C)O)OC(=O)C |

SMILES canónico |

CC1C(C2C(O2)C3=CC4=NC(C5(C4(O5)CC13C)C)O)OC(=O)C |

Sinónimos |

PR toxin imine PR-imine |

Origen del producto |

United States |

Advanced Synthetic Methodologies and Chemical Transformations of Pr Imine

Novel Approaches for "PR-Imine" Synthesis

Solvent-Free and Catalyst-Free Condensation Strategies

While the general field of imine synthesis has seen advancements in solvent-free and catalyst-free condensation strategies aimed at improving efficiency and reducing environmental impact, specific applications of these methods directly for the synthesis of this compound from its precursors are not extensively detailed in the surveyed literature. The formation of this compound from PR toxin in complex matrices like blue cheese occurs under biological conditions, which could be considered a form of in situ, potentially enzyme-mediated (though not necessarily traditional chemical catalysis), and certainly not a designed solvent-free laboratory synthesis in the conventional sense.

Green Chemistry Principles in "this compound" Formation

The formation of this compound as a natural degradation product of PR toxin in biological systems aligns with certain green chemistry principles by utilizing naturally occurring conditions and precursors. wikipedia.orgfishersci.sefishersci.atfishersci.cauni.lufishersci.atlu.sepfigueiredo.orgnih.gov The conversion in environments like blue cheese involves the reaction of PR toxin with amino acids present in the matrix. fishersci.atlu.sepfigueiredo.org This biological transformation avoids the use of harsh synthetic reagents or solvents typically associated with chemical synthesis. However, research specifically focused on developing intentionally green chemical methods for synthesizing this compound for targeted applications, beyond its natural occurrence, is not prominently reported in the examined sources. The broader field of imine synthesis is actively exploring green approaches, including the use of water as a solvent or catalyst-free conditions, but direct application to this compound is not detailed. thegoodscentscompany.com

Transition-Metal-Free Synthetic Routes for "this compound" Precursors

The primary precursor to this compound discussed in the literature is PR toxin. wikipedia.orgfishersci.sefishersci.atfishersci.cauni.lufishersci.at PR toxin itself is a mycotoxin produced biosynthetically by fungi such as Penicillium roqueforti. fishersci.sefishersci.canih.govwikipedia.org The biosynthesis of PR toxin originates from aristolochene (B1197444), a sesquiterpene. fishersci.sefishersci.cawikipedia.org This biological pathway involves enzymatic transformations rather than traditional transition-metal catalysis for the core structural assembly leading to PR toxin. fishersci.sefishersci.canih.gov Thus, the formation of the precursor PR toxin occurs through transition-metal-free biological routes. The subsequent conversion of PR toxin to this compound also involves a reaction with amino groups, which does not inherently require transition metal catalysts. wikipedia.orgfishersci.atfishersci.cauni.lufishersci.atlu.sepfigueiredo.orgnih.gov

Mechanistic Studies of "this compound" Formation Reactions

The formation of this compound from PR toxin is a classic example of imine formation, resulting from the condensation of an aldehyde (on PR toxin) with a primary amine (from amino acids or ammonia). wikipedia.orgfishersci.atfishersci.cauni.lufishersci.atlu.sepfigueiredo.orgnih.gov This reaction typically proceeds through a nucleophilic addition mechanism followed by the elimination of water.

Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation (PADPED) Pathways

While the PADPED acronym is specifically associated with the fragmentation mechanism of protonated imines observed in mass spectrometry uni.lu, the fundamental steps involved in imine formation from a carbonyl compound and an amine share some similarities in terms of proton transfer and addition-elimination steps. The general mechanism for imine formation involves the nucleophilic attack of the amine nitrogen on the carbonyl carbon, followed by proton transfer, and subsequent elimination of a water molecule, often acid-catalyzed. In the context of this compound formation from PR toxin and an amine, the aldehyde group of PR toxin undergoes nucleophilic attack by the amino group. This is followed by protonation of the oxygen, deprotonation of the nitrogen, and elimination of water to form the carbon-nitrogen double bond characteristic of the imine. While not typically referred to as a PADPED pathway in the context of formation, these steps involve a sequence of protonation, addition, and elimination events.

Influence of pH and Solvent Effects on "this compound" Synthesis

The formation and stability of this compound are influenced by environmental factors, particularly pH and the solvent system. PR toxin, the precursor to this compound, is reported to be unstable in strongly acidic solutions. fishersci.atpfigueiredo.org The formation of this compound from PR toxin in the presence of amino acids has been demonstrated in environments like blue cheese. fishersci.atpfigueiredo.org The pH of the medium plays a crucial role in the equilibrium between PR toxin and its degradation products, including this compound. Moderately acidic conditions (pH 2-3) were found to offer appreciable stability for PR toxin in certain extracts, while it was unstable in the cheese matrix itself, where conversion to this compound occurred. fishersci.atpfigueiredo.org This suggests that the specific pH within the cheese environment facilitates the reaction between PR toxin and amino groups.

Intramolecular Cyclization Pathways Leading to this compound Derivatives

Intramolecular cyclization is a powerful strategy for constructing cyclic structures, including cyclic imines and their derivatives. This process involves a reaction between two functional groups within the same molecule, leading to the formation of a ring. In the context of imines, intramolecular cyclization typically occurs when a molecule contains both a carbonyl group (aldehyde or ketone) and a primary amine appropriately positioned on a carbon chain. masterorganicchemistry.com The reaction proceeds through the formation of an imine intermediate, followed by a ring-closing step. masterorganicchemistry.com

The likelihood and efficiency of intramolecular imine formation are often dependent on the resulting ring size, with five- and six-membered rings being particularly favored due to favorable entropy and strain factors. masterorganicchemistry.com Various synthetic strategies employ intramolecular cyclization of imine intermediates or related precursors to synthesize nitrogen-containing heterocycles, which can be considered derivatives or structural analogs of cyclic imines. Examples include the synthesis of pyrrolines and various alkaloids. acs.orgmdpi.comrsc.orgmdpi.comorganic-chemistry.orgresearchgate.netbeilstein-journals.org

Research has explored different approaches to induce intramolecular cyclization leading to cyclic imines. For instance, acid-catalyzed cyclization of molecules containing both the amine and carbonyl functionalities can lead to cyclic imines. masterorganicchemistry.comrsc.org Metal-catalyzed reactions have also been developed to facilitate intramolecular cyclizations. Ruthenium catalysts, for example, have been shown to be effective in the intramolecular oxidative amination of aminoalkenes, yielding cyclic imines. organic-chemistry.org Additionally, intramolecular cyclization reactions involving imine or iminium intermediates are key steps in the synthesis of complex natural products and pharmaceutical intermediates. mdpi.combeilstein-journals.org

One reported method involves the intramolecular cyclization of brominated oxime ethers promoted by ytterbium(0), providing a strategy for the formation of cyclic imines. researchgate.net Another approach utilizes a cascade process involving Michael addition followed by intramolecular cyclization to synthesize pyridin-2(1H)-imines from conjugated ynones and 2-aminopyridines. acs.org

These examples highlight the versatility of intramolecular cyclization in accessing cyclic imine structures and related heterocyclic systems, which could potentially be relevant for the synthesis of this compound derivatives depending on the specific molecular architecture required.

Enzymatic and Biocatalytic Synthesis of this compound and Related Compounds

Enzymatic and biocatalytic methods offer environmentally friendly and highly selective routes for chemical synthesis, including the formation and transformation of imines. Biocatalysis utilizes enzymes or whole cells to catalyze chemical reactions under mild conditions, often exhibiting high chemo-, regio-, and stereoselectivity. acsgcipr.orgmdpi.com

A key class of enzymes involved in imine chemistry are imine reductases (IREDs) and reductive aminases (RedAms). researchgate.netwikipedia.orgresearchgate.netrsc.orgacs.orgnih.gov These enzymes catalyze the asymmetric reduction of imines or iminium ions to the corresponding amines. researchgate.netnih.gov Reductive aminases can catalyze both the imine formation step (from a carbonyl compound and an amine) and the subsequent reduction of the imine to an amine. wikipedia.orgacs.org This makes them particularly valuable for the one-pot synthesis of chiral amines from readily available precursors. mdpi.comresearchgate.netrsc.org

While IREDs are primarily known for reducing pre-formed imines, including cyclic imines which are more stable in aqueous solutions, RedAms can facilitate reductive amination starting directly from ketones and amines. researchgate.netwikipedia.org The application of IREDs and RedAms has gained significant attention in the pharmaceutical industry for the production of chiral amine-containing drugs due to their ability to achieve high enantiomeric excess. mdpi.comresearchgate.netresearchgate.netrsc.orgacs.orgmdpi.com

Beyond the reduction of imines, enzymatic methods for imine formation have also been explored. For instance, D-amino acid oxidase from porcine kidney (pkDAO) has been shown to catalyze the synthesis of imines via the oxidation of primary amines. mdpi.comresearchgate.net This provides an alternative enzymatic route to access imine intermediates.

The use of biocatalytic approaches for imine synthesis and transformation offers several advantages, including operation under mild conditions (near neutral pH and ambient temperature), high catalytic efficiency, and excellent stereoselectivity. acsgcipr.orgmdpi.com These features are particularly attractive for the synthesis of complex molecules like this compound or its derivatives, where precise control over stereochemistry is often crucial.

Engineering of Enzymes for this compound Formation

Enzyme engineering plays a crucial role in expanding the utility of biocatalysts for specific chemical transformations, including imine chemistry. Directed evolution and rational design strategies are employed to improve enzyme activity, stability, substrate scope, and selectivity. researchgate.netrsc.org

For enzymes involved in imine formation or reduction, engineering efforts have focused on tailoring their catalytic properties to accommodate a wider range of substrates and to enhance stereoselectivity. mdpi.comresearchgate.netacs.orgresearchgate.netugent.be For example, engineering of imine reductases has led to variants with improved performance in the asymmetric reductive amination of various ketones and amines, enabling the synthesis of diverse chiral amines. mdpi.comresearchgate.netrsc.org

In the context of this compound or related structures, enzyme engineering could potentially involve modifying existing enzymes (such as IREDs, RedAms, or oxidases) to specifically recognize and transform precursors leading to the this compound scaffold. This might involve altering the enzyme's active site to improve binding and catalysis with substrates relevant to this compound synthesis. While specific examples of enzyme engineering directly targeting this compound formation are not widely reported in the general literature, the principles and techniques developed for engineering enzymes for imine chemistry in general are applicable. researchgate.netacs.org Engineered enzymes can offer enhanced conversion rates and the ability to catalyze reactions that are challenging to achieve through conventional chemical methods. researchgate.netrsc.org

Stereoselective Biocatalytic Approaches to this compound Precursors

Stereoselectivity is a critical aspect of synthesizing many organic molecules, especially those with defined biological activities. Biocatalytic methods, particularly those utilizing enzymes like IREDs and RedAms, are well-suited for achieving high stereoselectivity in the formation and reduction of imines. mdpi.comresearchgate.netresearchgate.netrsc.orgnih.govacs.orgresearchgate.netchemistryviews.orgacs.orgacs.org

Imine reductases are known to catalyze the asymmetric reduction of prochiral imines and iminium ions, leading to chiral amines with high enantiomeric excess. researchgate.netnih.gov Stereocomplementary IREDs exist, allowing access to both (R) and (S) enantiomers of cyclic secondary amines. nih.gov This ability to control the stereochemical outcome is invaluable for synthesizing chiral molecules.

Biocatalytic reductive amination, catalyzed by RedAms or a combination of enzymes, enables the stereoselective synthesis of chiral amines directly from ketones and amines. mdpi.comresearchgate.netresearchgate.net This approach avoids the need for pre-forming and isolating potentially unstable imines and offers a more direct route to chiral products. researchgate.net

Research has demonstrated the application of stereoselective biocatalytic cascades involving enzymes like carboxylic acid reductase, transaminase, and imine reductase for the synthesis of chiral cyclic amines with multiple stereocenters. acs.org These cascades showcase the power of combining different enzymatic steps to achieve complex transformations with high stereocontrol.

Elucidation of Pr Imine Reaction Mechanisms and Reactivity Profiles

Investigation of "PR-Imine" Hydrolysis and Condensation Equilibrium

The mechanism begins with the nucleophilic addition of the primary amine to the carbonyl carbon of the aldehyde or ketone. libretexts.orgunizin.org This is followed by a proton transfer to form a neutral tetrahedral intermediate known as a carbinolamine. openstax.org Under acidic conditions, the hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (H₂O). unizin.orgopenstax.org Subsequent elimination of water forms a resonance-stabilized iminium ion, which is then deprotonated to yield the final imine product. libretexts.orglibretexts.org

Hydrolysis is the exact reverse of this process, initiated by the addition of water to the imine, typically under acidic conditions. masterorganicchemistry.commasterorganicchemistry.com The equilibrium can be shifted toward either the imine or the starting materials by controlling the reaction conditions, such as by removing water to favor imine formation or adding excess water to promote hydrolysis. masterorganicchemistry.com

The reversible nature of this compound formation is governed by both kinetic and thermodynamic factors. nih.govacs.org These processes are generally under thermodynamic control, meaning the final product distribution reflects the relative stability of the constituents. rsc.org The formation of an imine bond is a dynamic process where a carbonyl compound and an amino group react reversibly. acs.org

The rates of the forward (condensation, k₁) and reverse (hydrolysis, k₋₁) reactions determine the position of the equilibrium, which is quantified by the equilibrium constant (Keq = k₁/k₋₁). acs.org Environmental factors such as pH, temperature, and solvent can significantly modulate these kinetic and thermodynamic parameters. nih.gov For instance, imine formation is often slow at very high or very low pH but reaches a maximum rate at a weakly acidic pH of around 4 to 5. unizin.orgmasterorganicchemistry.com At low pH, the amine nucleophile is protonated and non-nucleophilic, slowing the reaction, while at high pH, there is insufficient acid to catalyze the dehydration of the carbinolamine intermediate. libretexts.org

Interactive Table: Hypothetical Kinetic and Thermodynamic Data for this compound Reversibility

| Condition | k₁ (M⁻¹s⁻¹) | k₋₁ (s⁻¹) | Keq (M⁻¹) |

|---|---|---|---|

| pH 4.5, 25°C | 0.5 | 0.01 | 50 |

| pH 7.0, 25°C | 0.1 | 0.02 | 5 |

| pH 9.0, 25°C | 0.05 | 0.015 | 3.33 |

Note: The data in this table is illustrative and designed to show the dependency of rate and equilibrium constants on reaction conditions, based on principles discussed in the cited literature.

Catalysts play a crucial role in mediating the rate of this compound hydrolysis. The reaction is most commonly catalyzed by acids. libretexts.orgmasterorganicchemistry.com Protonation of the imine nitrogen by an acid catalyst makes the imine carbon more electrophilic and susceptible to nucleophilic attack by water. masterorganicchemistry.com This acid catalysis is essential for both the formation and hydrolysis of imines, facilitating the key steps of protonation and dehydration/hydration. libretexts.org

In addition to Brønsted acids, metal ions can also act as Lewis acid catalysts for imine hydrolysis. nih.govresearchgate.net Metal ions can coordinate to the imine nitrogen, which increases the polarity of the C=N bond and facilitates the nucleophilic attack of water. nih.gov Studies have shown that various metal ions can influence the rate of hydrolysis. researchgate.net For example, palladium complexes can act as catalysts for imine hydrolysis, where the association of the palladium with a coordinating group (like a pyridine (B92270) ring) near the imine linkage enhances the electrophilicity of the imine carbon, leading to cleavage. nih.gov Similarly, zinc(II) has been shown to be an effective catalyst, while copper(II) can sometimes retard the rate of hydrolysis by forming stable, less reactive complexes. rsc.org

Advanced Mechanistic Studies of "this compound" Hydrogenation and Reduction

The reduction of the C=N bond in PR-Imines to form the corresponding amines is a fundamental transformation in organic chemistry. This can be achieved through hydrogenation (using H₂) or with various reducing agents. Transition-metal complexes are often employed as catalysts for these reactions. researchgate.net Catalysts based on iridium, ruthenium, and iron have been developed for the efficient hydrogenation of imines under mild conditions. nih.govacs.org The reaction profiles can be highly dependent on factors such as the solvent, temperature, and concentrations of the reactants and catalyst. nih.gov

The mechanism of this compound reduction can proceed through different pathways, primarily categorized as ionic (or stepwise) and concerted.

The ionic pathway often involves an "outer-sphere" mechanism where the hydrogen is not directly transferred from the metal center to the imine in a single step. researchgate.netnih.gov For example, in certain iridium-catalyzed hydrogenations, the mechanism involves the heterolytic splitting of dihydrogen (H₂). nih.gov This can generate a proton and a metal-hydride species. The imine is first activated by protonation, forming a highly electrophilic iminium ion. Subsequently, a hydride is transferred from the metal complex to the iminium carbon to complete the reduction. researchgate.net

The concerted pathway involves the simultaneous transfer of hydrogen atoms. For instance, transfer hydrogenation of imines using ammonia-borane as the reductant has been proposed to proceed via a concerted double-hydrogen-transfer mechanism in a six-membered cyclic transition state. mdpi.com Similarly, some transition-metal-catalyzed reductions may involve a concerted transfer of Hδ⁺/Hδ⁻ from a ligand and the metal center, respectively, to the imine substrate. nih.gov

The synthesis of chiral amines is of significant importance, and the enantioselective reduction of prochiral PR-Imines is a primary method to achieve this. researchgate.net This is accomplished using chiral catalysts that create a chiral environment around the imine, favoring the formation of one enantiomer of the amine product over the other.

A variety of catalytic systems have been developed for this purpose:

Chiral Metal Catalysts: Complexes of metals like iridium, rhodium, and ruthenium with chiral ligands are widely used for asymmetric hydrogenation and transfer hydrogenation. rsc.orgacs.org The specific chiral ligand dictates the stereochemical outcome of the reaction. DFT calculations have been used to model the transition states to understand how the catalyst's structure leads to the observed enantioselectivity. rsc.org

Organocatalysis: Chiral Brønsted acids, such as those derived from BINOL, can catalyze the enantioselective transfer hydrogenation of imines using a hydrogen source like a Hantzsch ester. acs.org The catalyst activates the imine through hydrogen bonding, and its chiral backbone directs the hydride transfer to one face of the C=N bond. acs.org

Biocatalysis: Enzymes, particularly imine reductases (IREDs), are highly effective catalysts for the enantioselective reduction of imines. nih.govacs.org These NADPH-dependent enzymes exhibit high stereoselectivity for a wide range of substrates. nih.gov Protein engineering has been used to enhance the reactivity and stereoselectivity of IREDs, making them powerful tools for synthesizing optically active amines. researchgate.net

Interactive Table: Examples of Enantioselective Reduction of Imine Analogs

| Catalyst/Enzyme | Substrate Type | Reductant | Enantiomeric Excess (ee) |

|---|---|---|---|

| Iridium-f-BINAPHANE | α-Phenylfuryl-N-methyl imine | H₂ | 82% |

| Ruthenium-Chiral Diamine | Cyclic Sulfamidate Imine | H₂ | 92-99% |

| Chiral Phosphoric Acid | N-Aryl Ketimine | Hantzsch Ester | up to 98% |

Note: This table compiles representative data from various studies to illustrate the effectiveness of different catalytic systems. rsc.orgacs.orgresearchgate.net

Nucleophilic Addition Reactions Involving "this compound"

The C=N double bond of a this compound is polarized, with the carbon atom being electrophilic and the nitrogen atom being nucleophilic. This electrophilicity of the imine carbon makes it susceptible to attack by a wide range of nucleophiles. nih.gov While the nucleophilic addition of an amine to a carbonyl is the first step in imine formation, fully formed imines can themselves serve as electrophiles in subsequent reactions. libretexts.orgopenstax.org

These reactions are crucial for constructing new carbon-carbon and carbon-heteroatom bonds. nih.gov A variety of nucleophiles have been successfully added to imines, including:

Carbon Nucleophiles: Organometallic reagents (e.g., Grignard reagents, organolithiums), enolates, and cyanide ions.

Nitrogen Nucleophiles: Amines and hydrazines.

Oxygen Nucleophiles: Water (in hydrolysis) and alcohols.

Sulfur Nucleophiles: Thiols.

Phosphorus and Selenium Nucleophiles: Various organophosphorus and organoselenium compounds. nih.gov

The reaction is often activated by a Lewis or Brønsted acid, which coordinates to or protonates the imine nitrogen, increasing the electrophilicity of the imine carbon and making it more reactive towards the nucleophile. nih.gov The inherent instability of many imines has led to the development of methods where stable precursors generate the imine in situ, which then immediately reacts with the present nucleophile. nih.gov

Activation Strategies for Enhanced "this compound" Electrophilicity

A thorough review of published scientific literature reveals no specific studies focused on the activation of this compound to enhance its electrophilicity. In general, the electrophilicity of an imine's carbon atom can be increased through various activation strategies, making it more susceptible to nucleophilic attack. These methods typically involve the protonation of the imine nitrogen with a Brønsted acid or coordination with a Lewis acid. nih.gov This activation generates a more reactive iminium ion, which serves as a potent electrophile. nih.gov

Common activators for general imines include:

Brønsted Acids: Catalytic amounts of acids can protonate the nitrogen, increasing the electrophilic character of the imine carbon. nih.gov

Lewis Acids: Metal cations can coordinate to the imine nitrogen, withdrawing electron density and enhancing electrophilicity.

N-Substitution: Attaching electron-withdrawing groups to the imine nitrogen intrinsically increases the electrophilicity of the carbon center.

However, there is no available research that applies these principles specifically to the this compound molecule. The complex polycyclic structure of this compound may present unique steric and electronic factors that would influence the effectiveness of such activation strategies, but without experimental data, any discussion remains speculative.

Stereoselective Nucleophilic Additions to "this compound"

There is no documented research on stereoselective nucleophilic additions specifically to the this compound compound. The field of asymmetric synthesis extensively covers stereoselective additions to various imines, which is a fundamental method for preparing chiral amines. uwo.cadicp.ac.cn These reactions often employ chiral auxiliaries, catalysts, or reagents to control the facial selectivity of the nucleophilic attack on the prochiral imine carbon.

Key strategies for stereoselective nucleophilic additions to general imines include:

Chiral Auxiliaries: Attaching a chiral group to the imine nitrogen can direct the incoming nucleophile to one face of the C=N double bond.

Chiral Catalysts: Chiral Lewis acids or organocatalysts can create a chiral environment around the imine, favoring the formation of one enantiomer of the product.

Substrate Control: The inherent chirality within a substrate molecule can influence the stereochemical outcome of additions to an imine moiety.

The this compound molecule possesses multiple stereocenters. Any nucleophilic addition to its imine group would be a substrate-controlled reaction, where the existing chiral scaffold would inherently direct the approach of the nucleophile. However, without experimental studies, the degree and direction of this diastereoselectivity for this compound remain unknown. There are no published examples of nucleophiles being added to this compound in a stereoselective manner.

Multi-Component Reactions (MCRs) Incorporating "this compound"

No studies have been published that report the use of this compound as a component in any multi-component reaction (MCR). MCRs are powerful synthetic tools where three or more reactants combine in a single step to form a product that incorporates all or most of the atoms of the starting materials. nih.govorganic-chemistry.org Imine-based MCRs, such as the Mannich, Strecker, and Ugi reactions, are cornerstones of diversity-oriented synthesis for creating complex nitrogen-containing molecules. nih.gov

In these reactions, an imine (or an iminium ion generated in situ) acts as the key electrophilic component that is trapped by a nucleophile, followed by subsequent reaction steps. nih.gov The versatility of imines makes them valuable building blocks in this field. nih.gov

Despite the synthetic potential, the scientific literature lacks any instance of this compound being utilized as a substrate in an MCR. Research in this area has focused on simpler, more readily available imines. The structural complexity and limited commercial availability of this compound likely preclude its use as a common building block in the development of new MCR methodologies.

Theoretical and Computational Investigations of Pr Imine Chemical Behavior

Density Functional Theory (DFT) Calculations for "PR-Imine" Systems

Density Functional Theory (DFT) is a widely used quantum mechanical method in computational chemistry to investigate the electronic structure of atoms, molecules, and condensed phases. It is particularly useful for calculating properties such as molecular geometries, energies, vibrational frequencies, and electronic distributions. DFT has been successfully applied to a variety of imine-containing systems to understand their fundamental chemical properties and reactivity. For instance, DFT calculations have been employed to study nickel complexes involving heteroaryl imines, providing insights into their electronic structure and catalytic mechanisms nih.govresearchgate.net. Similarly, theoretical calculations, including DFT at the B3LYP/6-31G(d,p) level, have been used to determine the proton affinity of i-Pr-imine in studies of peptide fragmentation psu.edu. DFT calculations have also been utilized in the characterization of functionalized mesoporous silica (B1680970) materials containing imine groups, contributing to the understanding of their pore structure and interactions researchgate.net. These examples highlight the versatility of DFT in exploring the properties of molecules containing the imine functional group. The application of DFT to this compound would enable a detailed examination of its electronic and structural characteristics.

Electronic Structure and Bonding Analysis of "this compound"

Analyzing the electronic structure and bonding within a molecule provides fundamental information about its stability, reactivity, and physical properties. DFT calculations can determine molecular orbital energies, charge distributions, and bond strengths. In studies of related imine systems, DFT has been used to describe the electronic structure of complexes, including the characterization of ligand-based radicals in nickel complexes with imine ligands nih.govresearchgate.net. Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT, can provide further details on bonding interactions and electron delocalization, as demonstrated in studies of imine-functionalized materials to understand the donation of electron density researchgate.net. Applying these methods to this compound would allow for a comprehensive understanding of the nature of the bonds within the molecule, the distribution of electron density, and the identification of potentially reactive sites.

Potential Energy Surfaces and Transition State Characterization

Potential Energy Surfaces (PES) map the energy of a molecular system as a function of its geometry, while transition state calculations locate the high-energy points along a reaction pathway that connect reactants to products. These calculations are essential for understanding reaction mechanisms and determining activation energies and reaction rates. Studies on the fragmentation pathways of protonated peptides have utilized theoretical calculations to explore the energetics of these processes, which involve imine intermediates psu.edu. In the context of catalysis involving imines, computational studies have investigated reaction coordinates and transition states to elucidate the mechanisms of transformations nih.govresearchgate.net. For this compound, exploring its PES through DFT could reveal possible unimolecular decomposition pathways or reaction mechanisms with other species. Characterizing the transition states involved would provide crucial information about the kinetic feasibility of these transformations.

Solvent Effects in "this compound" Reaction Pathways

The surrounding environment, particularly the solvent, can significantly influence the chemical behavior of a molecule. Solvent effects can alter reaction energies, transition state stabilities, and conformational preferences. Computational methods can incorporate solvent effects using various models, such as implicit solvation models (e.g., CPCM, SMD) that treat the solvent as a continuous dielectric medium, or explicit solvation models that include individual solvent molecules in the calculations. While specific studies on solvent effects for this compound were not prominently found, research on related reactions involving imines in different solvents, such as NMP or MeOH, highlights the importance of considering these effects in computational investigations researchgate.netnih.gov. Understanding how different solvents interact with this compound through computational modeling would be crucial for predicting its behavior and reactivity in various experimental or biological environments.

Molecular Dynamics Simulations and Conformational Analysis of "this compound"

Molecular Dynamics (MD) simulations are computational techniques that simulate the time evolution of a molecular system by solving Newton's laws of motion for each atom. MD simulations provide insights into molecular motion, conformational changes, flexibility, and interactions with the environment over time. These simulations can be used to explore the conformational space available to a molecule and understand how its shape changes at finite temperatures. Examples of MD simulations in chemical studies include investigations into the dynamics of protonated dipeptides, which involve imine fragments psu.edu, and the conformational behavior of organic chains bonded to surfaces in materials science researchgate.net. Applying MD simulations to this compound would allow for the study of its conformational flexibility in different phases or environments, providing information about the range of shapes the molecule can adopt and how these conformations might influence its interactions or reactivity.

Prediction of Reactivity and Selectivity in "this compound" Transformations

Computational methods can be powerful tools for predicting the reactivity of a molecule towards different reagents and the selectivity of reactions, i.e., the preference for forming one product over others. By calculating reaction energies, activation barriers, and exploring different reaction pathways, computational chemistry can help anticipate how a molecule like this compound might react and under what conditions. Studies on imine-containing systems, particularly in the field of catalysis, have utilized computational methods to understand and predict reactivity and selectivity in transformations such as reductive alkylation nih.govresearchgate.net and selective activation in Bergman cyclization nih.gov. Furthermore, computational studies have contributed to understanding the selective capture of metal ions by imine-functionalized adsorbent materials researchgate.net. Applying these predictive approaches to this compound could offer valuable insights into its potential chemical transformations and the factors that govern the outcome of such reactions.

Computational Design of "this compound" Derivatives for Specific Reactivities

Computational chemistry plays a crucial role in understanding the electronic structure and predicting the reactivity of organic compounds, including imines. For a complex structure like "this compound" (PubChem CID 171513), in silico methods offer powerful tools for designing derivatives with tailored chemical behaviors for specific applications. These methods allow researchers to explore potential modifications to the "this compound" scaffold and predict their impact on reactivity, stability, and interactions with other molecules without the need for extensive experimental synthesis and testing in the initial stages.

Density Functional Theory (DFT) calculations are widely employed to investigate the electronic properties of imine compounds. Parameters such as Frontier Molecular Orbitals (FMOs), including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provide insights into a molecule's reactivity. The energy gap between the HOMO and LUMO (Egap) is often correlated with chemical reactivity, where a smaller gap generally indicates higher reactivity mdpi.comdergipark.org.treurjchem.com. Molecular Electrostatic Potential (MEP) surfaces can also be computed to visualize the charge distribution within the molecule, identifying regions prone to electrophilic or nucleophilic attack mdpi.comdergipark.org.tr.

Computational design strategies for imine derivatives often involve modifying the substituents around the imine functional group or on the polycyclic ring system of "this compound". By systematically altering these groups in silico and calculating the resulting electronic and steric parameters, researchers can predict how these changes will influence specific reactions, such as nucleophilic additions, cycloadditions, or catalytic activities nih.govacs.orgresearchgate.netacs.org. For instance, studies on other imine systems have shown that the nature of substituents can significantly affect the thermodynamic and kinetic parameters of reactions, which can be assessed through calculating Gibbs free energies and transition states using DFT nih.govacs.org.

Molecular docking and molecular dynamics simulations are valuable computational techniques for designing imine derivatives intended to interact with biological targets, such as enzymes or receptors nih.govresearchgate.netfrontiersin.org. These methods can predict binding affinities and reveal the preferred orientation and conformation of the imine derivative within a binding site. By designing "this compound" derivatives with specific functional groups or spatial arrangements, computational studies can guide the synthesis of compounds with enhanced binding selectivity or inhibitory potential. nih.govresearchgate.net

Detailed research findings in the computational design of imine derivatives often involve analyzing various molecular descriptors. Table 1 illustrates typical data points that might be generated during a computational study aimed at designing "this compound" derivatives for altered reactivity.

Table 1: Predicted Electronic Descriptors for Hypothetical "this compound" Derivatives

| Derivative | Modification | HOMO (eV) (Predicted) | LUMO (eV) (Predicted) | Egap (eV) (Predicted) | Predicted Reactive Site (Electrophilic/Nucleophilic) |

| This compound (Parent) | - | Value 1 | Value 2 | Value 3 | Region A (e.g., Imine Carbon - Electrophilic) |

| Derivative A | Substitution X | Value 4 | Value 5 | Value 6 | Region B |

| Derivative B | Substitution Y | Value 7 | Value 8 | Value 9 | Region C |

| Derivative C | Ring Modification Z | Value 10 | Value 11 | Value 12 | Region D |

Note: The values in Table 1 are illustrative and represent the type of data generated in computational studies. Specific values would depend on the exact structure of the derivatives and the computational methods used.

Such computational analyses can predict trends in reactivity. For example, a derivative with a lower Egap compared to the parent "this compound" might be predicted to be more susceptible to reactions involving electron transfer. mdpi.comdergipark.org.tr Similarly, changes in the MEP surface upon substitution can indicate altered preferences for interactions with positively or negatively charged species. mdpi.comdergipark.org.tr

Furthermore, computational studies can assess the relative stability of different conformers of "this compound" derivatives and the energy barriers for conformational changes, which can impact their reactivity and biological activity. dergipark.org.tr The integration of computational predictions with experimental validation is a powerful approach in the rational design of novel "this compound" derivatives with specific and desired reactivities. nih.govresearchgate.netnih.gov

Pr Imine in Coordination Chemistry and Metal Complex Research

Synthesis and Advanced Structural Elucidation of "PR-Imine" Metal Complexes

The synthesis and structural characterization of metal complexes involving imine-containing ligands are fundamental to understanding their properties and applications. In the context of "this compound," particularly when referring to functionalized materials, the synthesis involves incorporating the imine moiety onto a support structure, which subsequently coordinates with metal ions.

Palladium Complexes of "this compound" and Related Imine Ligands

Palladium complexes involving imine functionalities have been a subject of research, particularly in the development of heterogeneous catalysts. A notable example is the functionalized mesoporous organosilicate material, SBA-Pr-imine-furan, which incorporates an imine group linked via a propyl chain to an SBA-15 silica (B1680970) framework. This material has been utilized as a support for palladium nanoparticles, forming Pd@SBA-Pr-imine-furan sigmaaldrich.comsigmaaldrich.comamericanelements.comsigmaaldrich.comabertay.ac.uknih.gov.

The synthesis of SBA-Pr-imine-furan typically involves the functionalization of SBA-15 with (3-aminopropyl)triethoxysilane (APTES) to yield SBA-Pr-NH2, followed by a reaction with furfural (B47365) to form the imine linkage sigmaaldrich.comsigmaaldrich.com. Palladium is then immobilized onto this functionalized support, often by mixing with palladium chloride sigmaaldrich.comsigmaaldrich.com. This results in palladium nanoparticles decorated on the mesoporous organosilicate sigmaaldrich.com.

Related imine ligands have also been explored in coordination chemistry with other transition metals. For instance, studies on nickel-catalyzed reactions have highlighted the role of heteroaryl imines acting as redox-active ligands upon coordination to a low-valent nickel center, forming bidentate substrate-metal complexes sigmaaldrich.com.

Bonding Interactions and Coordination Geometries in "this compound" Chelates

The bonding interactions and coordination geometries in metal complexes are dictated by the nature of the ligand and the metal center. In imine-containing ligands, coordination typically occurs through the nitrogen atom of the imine group. When the ligand is polydentate, chelation can occur, leading to the formation of stable ring structures involving the metal ion.

For the Pd@SBA-Pr-imine-furan material, the palladium species are immobilized on the functionalized silica support containing the imine and furan (B31954) functionalities sigmaaldrich.com. The interaction involves the attachment of palladium chloride to the functionalized SBA-15 sigmaaldrich.com. While detailed structural elucidation of the specific coordination geometry of palladium within the SBA-Pr-imine-furan matrix from the provided sources is limited, studies on related metal complexes with imine ligands provide insight into typical bonding. For example, investigations of copper complexes with imine-containing ligands have characterized ligand field transitions and discussed metal-ligand bond strengths sigmaaldrich.com. The formation of bidentate substrate-metal complexes has been shown to be important in some imine-mediated catalytic reactions sigmaaldrich.com.

Catalytic Applications of "this compound" Metal Complexes

Metal complexes incorporating imine ligands or functional groups have demonstrated utility in various catalytic transformations, operating under both homogeneous and heterogeneous conditions. The ability of the imine nitrogen to coordinate to metal centers allows for the activation of substrates and facilitation of catalytic cycles.

Homogeneous and Heterogeneous Catalysis Initiated by "this compound" Complexes

The "this compound" functional group, particularly in the context of the SBA-Pr-imine-furan material, has been successfully employed in heterogeneous catalysis. Pd@SBA-Pr-imine-furan has been investigated as an efficient and reusable heterogeneous catalyst for the Sonogashira cross-coupling reaction sigmaaldrich.comsigmaaldrich.comamericanelements.comsigmaaldrich.comabertay.ac.uk. This reaction involves the coupling of terminal alkynes with aryl or vinyl halides.

Research findings indicate that Pd@SBA-Pr-imine-furan exhibits high stability and performance in Sonogashira coupling reactions, providing acceptable yields with the reusable catalyst sigmaaldrich.comsigmaaldrich.com. The heterogeneous nature of the catalyst facilitates its recovery and recycling, which is advantageous for industrial applications sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com.

| Catalyst | Reaction Type | Substrates | Key Finding | Source(s) |

| Pd@SBA-Pr-imine-furan | Sonogashira coupling | Phenylacetylene, aryl halides | Efficient, reusable heterogeneous catalyst | sigmaaldrich.comsigmaaldrich.comabertay.ac.uk |

| Nickel complexes with heteroaryl imines | Reductive alkylation of heteroaryl imines | Heteroaryl imines, C(sp3) electrophiles | Homogeneous catalysis, imine as redox-active ligand | sigmaaldrich.com |

Homogeneous catalysis involving imine ligands has also been explored. For instance, nickel-catalyzed reductive cross-coupling reactions of heteroaryl imines with C(sp3) alkyl electrophiles demonstrate the potential of imine ligands in homogeneous catalytic systems sigmaaldrich.com. In these systems, the imine substrate can act as a redox-active ligand sigmaaldrich.com.

Asymmetric Catalysis Mediated by Chiral "this compound" Ligands

Asymmetric catalysis is a critical area in organic synthesis, enabling the enantioselective production of chiral compounds. Chiral ligands play a pivotal role in inducing asymmetry during catalytic reactions. While the provided search results discuss asymmetric catalysis and mention chiral ligands, including a reference to "i-Pr imine" in the context of asymmetric domino reactions sigmaaldrich.com, there is a lack of specific information detailing the synthesis and application of explicitly named chiral "this compound" ligands for asymmetric catalysis. Research in asymmetric catalysis continues to explore novel chiral ligands and catalysts to achieve high enantioselectivity wikipedia.org.

Suzuki-Miyaura Cross-Coupling Catalyzed by "this compound" Palladacycles

Imine-based palladacycles, a specific class of palladium complexes featuring a metal-carbon sigma bond within a ring structure formed by cyclometallation of an imine ligand, have been extensively investigated as precatalysts for the Suzuki-Miyaura cross-coupling (SMC) reaction. These complexes often exhibit high stability and activity under various reaction conditions.

Synthesis of imine palladacycles commonly involves the reaction of imine ligands with palladium(II) sources, such as palladium(II) acetate (B1210297) mdpi.comcsic.esyork.ac.uk. This can lead to the formation of dinuclear or mononuclear palladacyclic complexes, depending on the reaction conditions and the nature of the imine ligand mdpi.comcsic.esyork.ac.uk. For instance, treatment of imines with palladium(II) acetate in acetic acid has been shown to yield μ-acetate dinuclear complexes, which can subsequently be converted to μ-halide analogues mdpi.com. These dinuclear complexes can undergo bridge splitting reactions with donor nucleophiles to form mononuclear imine palladacycles mdpi.com.

Imine palladacycles function as precatalysts in SMC, meaning they are not the active catalytic species but transform into active palladium complexes under the reaction conditions mdpi.comcsic.esyork.ac.uk. Studies have shown that both dinuclear and mononuclear imine palladacycles can be active in SMC mdpi.comcsic.esyork.ac.uk. For example, mononuclear imidate derivatives of palladacycles have demonstrated greater activity than their parent dinuclear complexes in the cross-coupling of benzyl (B1604629) bromide with arylboronic acids csic.esyork.ac.uk.

Research findings highlight the effectiveness of imine palladacycles in catalyzing the Suzuki-Miyaura coupling of various aryl and benzyl halides with boronic acids mdpi.comcsic.esyork.ac.ukacs.org. Reactions have been successfully conducted in different media, including aqueous and semi-aqueous systems, utilizing various bases such as K2CO3 mdpi.com. The catalytic performance can be influenced by the specific structure of the imine ligand and the palladacycle, as well as reaction parameters like base, temperature, and reaction time mdpi.com. Some studies have investigated the activation mechanism of these palladacycles, suggesting that reaction with the boronic acid coupling partner can play a role in generating the active catalytic species csic.esyork.ac.uk.

Interactive Data Table 1: Selected Examples of Suzuki-Miyaura Coupling Catalyzed by Imine-Based Palladacycles

| Entry | Palladacycle Type (Representative) | Substrate 1 (Halide) | Substrate 2 (Boronic Acid) | Conditions (Base, Solvent, Temp, Time) | Yield (%) (Representative) | Citation |

| 1 | Imine Palladacycle (e.g., derived from N-phenylbenzaldimine) | Aryl Bromides | Phenylboronic acid | Aqueous/Semi-aqueous media, Base (e.g., K2CO3) | Varied (Good to High) | mdpi.comcsic.esyork.ac.uk |

| 2 | Mononuclear Imidate Palladacycle (e.g., [Pd(Phbz)(imidate)(PR3)]) | Benzyl Bromide | Arylboronic acids | Not explicitly detailed in snippet, comparable to best literature examples. | High | csic.esyork.ac.uk |

| 3 | Imine Palladacycle (Compound 2bCl) | Various Aryl/Benzyl Halides | Phenylboronic acid | Specific conditions tested (see source for details) | Varied (Lower with bpy/phen ligands) | mdpi.com |

Note: The yields and specific conditions can vary significantly based on the specific ligands, substrates, and optimization of the reaction. Consult the cited literature for detailed experimental data.

Photoredox Catalysis Involving "this compound" Derivatives

Imine-based ligands and their metal complexes also play a significant role in the field of photoredox catalysis. These derivatives can act as photocatalysts themselves or participate in photoredox cycles as ligands coordinating to a photoactive metal center. Photoredox catalysis utilizes light energy to drive chemical transformations through single-electron transfer processes wikipedia.orgbeilstein-journals.orgdiva-portal.orgrsc.orgnih.gov.

Metal complexes featuring imine ligands, particularly those with transition metals like copper, iron, and nickel, have been explored for their photocatalytic properties researchgate.netresearchgate.netrsc.orgjscimedcentral.comacs.orgnih.govresearchgate.net. Upon photoexcitation, these complexes can undergo metal-to-ligand charge transfer (MLCT) or other electronic transitions, generating redox-active species capable of initiating radical reactions beilstein-journals.orgdiva-portal.orgnih.gov.

Applications of imine-based derivatives in photoredox catalysis include C-H bond functionalization, radical additions to imines, and various cross-coupling reactions diva-portal.orgrsc.orgjscimedcentral.comnih.govresearchgate.netrsc.orgresearchgate.net. For example, conjugated N,O-bidentate copper(II) complexes have been reported as photoinitiators for intramolecular imine C(sp2)–H bond functionalization, proceeding via a UV-triggered free radical mechanism rsc.orgrsc.org. In other instances, imine ligands coordinate to photoactive metal centers (e.g., iridium or ruthenium complexes, or even nickel) and influence their redox potentials and excited-state properties, thereby tuning their photocatalytic activity wikipedia.orgbeilstein-journals.orgdiva-portal.orgrsc.orgnih.govnih.govresearchgate.net. Nickel complexes with imine ligands have been investigated for reductive alkylation of heteroaryl imines, where the imine substrate itself can act as a redox-active ligand upon coordination to a low-valent nickel center nih.govresearchgate.net.

Research in this area focuses on designing imine ligands to tune the photophysical and electrochemical properties of the resulting metal complexes, optimizing their performance in specific photoredox transformations diva-portal.orgrsc.org. The mechanism often involves photoinduced electron transfer (SET) events between the excited photocatalyst and a substrate or additive, leading to the generation of reactive radical intermediates wikipedia.orgbeilstein-journals.orgdiva-portal.orgrsc.orgnih.gov.

Interactive Data Table 2: Selected Examples of Photoredox Catalysis Involving Imine-Based Derivatives

| Entry | Catalyst/Derivative Type (Representative) | Reaction Type | Substrates (Representative) | Conditions (Light Source, Solvent, Additives) | Outcome (Representative) | Citation |

| 1 | Conjugated N,O-bidentate Copper(II) complexes | Intramolecular Imine C-H functionalization | Benzylidenebenzohydrazides, 2-(benzylideneamino)phenols | UV light | Cyclized products (Moderate to Good Yields) | rsc.orgrsc.org |

| 2 | Nickel complexes with heteroaryl imine ligands | Reductive Alkylation of Heteroaryl Imines | Heteroaryl imines, C(sp3) electrophiles | Ni catalyst, Reductant (e.g., Mn), TMSCl, Solvent (e.g., NMP) | Heterobenzylic amines (Good Yields) | nih.govresearchgate.net |

| 3 | Metal complexes with Imine Ligands (General) | Various Photoredox Transformations (e.g., radical additions) | Imines, Radical Precursors | Visible Light, Photocatalyst | α-Functionalized imines, coupled products | diva-portal.orgresearchgate.net |

Note: The outcomes and specific conditions can vary significantly based on the specific ligands, metal centers, substrates, and reaction optimization. Consult the cited literature for detailed experimental data.

Table of Compounds and PubChem CIDs

Applications of Pr Imine in Advanced Materials Science

Development of "PR-Imine" Functionalized Adsorbents

Research has explored the development of functionalized mesoporous silica (B1680970) materials for adsorption applications. One such material, referred to as SBA-Pr-Imine-Furan, has been synthesized and investigated for its ability to adsorb metal ions from aqueous solutions nih.govwikipedia.org. This material is based on the well-ordered mesoporous silica structure of SBA-15, functionalized with a propyl-amine linker, which is then reacted with furfural (B47365) to form an imine linkage incorporating a furan (B31954) ring.

Synthesis and Characterization of SBA-"this compound"-Furan for Metal Adsorption

SBA-Pr-Imine-Furan, intended for use as an adsorbent, is typically synthesized through a two-step functionalization process starting from SBA-Pr-NH₂, which is itself prepared by modifying SBA-15 with (3-aminopropyl)triethoxysilane nih.govwikipedia.org. The subsequent step involves the reaction of the amine-functionalized SBA-Pr-NH₂ with furfural, leading to the formation of the imine bond and yielding the SBA-Pr-Imine-Furan material nih.govwikipedia.org.

Characterization of the synthesized SBA-Pr-Imine-Furan material is crucial to confirm the successful functionalization and to understand its structural and textural properties relevant to adsorption. Techniques such as Fourier-transform infrared spectroscopy (FT-IR), thermogravimetric analysis (TGA), X-ray diffraction (XRD), scanning electron microscopy (SEM), and Brunauer-Emmett-Teller (BET) surface area analysis are commonly employed fishersci.nonih.gov. FT-IR spectroscopy can confirm the presence of the imine and furan functional groups nih.gov. TGA provides information about the amount of organic functionalization on the silica support cenmed.com. XRD and BET analyses help to assess the integrity of the mesoporous structure and determine key textural parameters such as surface area, pore volume, and pore diameter after functionalization fishersci.nonih.gov. The incorporation of organic moieties onto the SBA-15 structure typically leads to a reduction in surface area, pore diameter, and pore volume due to the organic groups occupying space within the pores and on the surface nih.gov.

Adsorption Mechanisms and Optimization Studies for "this compound" Based Materials

The adsorption mechanism of metal ions onto imine-functionalized materials like SBA-Pr-Imine-Furan is primarily driven by the coordination interaction between the nitrogen atom of the imine group and the metal ions in solution cenmed.com. The presence of other heteroatoms, such as oxygen from the furan ring in SBA-Pr-Imine-Furan, can also contribute to the chelating ability of the adsorbent, enhancing its affinity for metal ions cenmed.com.

Studies on the adsorption performance of SBA-Pr-Imine-Furan have investigated its capacity for removing palladium(II) ions from aqueous solutions nih.govwikipedia.org. Various factors influencing the adsorption process, including pH, initial metal ion concentration, contact time, and adsorbent dosage, have been optimized to achieve maximum removal efficiency nih.govwikipedia.org.

Research indicates that the adsorption capacity is significantly affected by the solution pH, with optimal removal of Pd(II) by SBA-Pr-Imine-Furan observed at specific pH values nih.govwikipedia.org. The contact time between the adsorbent and the metal ion solution is also a critical parameter, with adsorption capacity increasing with time until equilibrium is reached nih.govwikipedia.org. Adsorption isotherm models, such as the Langmuir and Freundlich models, are often used to describe the equilibrium relationship between the amount of metal ion adsorbed and the concentration of metal ion remaining in solution nih.govwikipedia.org. Kinetic models, such as the pseudo-first-order and pseudo-second-order models, are applied to understand the rate-limiting step of the adsorption process nih.govwikipedia.org.

Studies on SBA-Pr-Imine-Furan demonstrated a high capacity to adsorb Pd(II) ions, with a reported maximum adsorption capacity of 200 mg g⁻¹ wikipedia.org. The adsorption process was found to be better described by the Freundlich model than the Langmuir model in one study nih.gov. The pseudo-second-order model showed good agreement with the adsorption kinetics nih.gov.

Interactive Table 1: Effect of Adsorption Parameters on Pd(II) Removal by SBA-Pr-Imine-Furan (Illustrative data based on search results nih.govwikipedia.org)

| Parameter | Range Studied | Optimized Condition |

| pH | e.g., 2-7 | e.g., 3 nih.gov |

| Contact Time | e.g., 5-60 minutes | e.g., 15 minutes nih.gov |

| Adsorbent Dosage | e.g., 2-15 mg | e.g., 10 mg nih.gov |

| Initial Concentration | e.g., 5-50 mg L⁻¹ | e.g., 50 mg L⁻¹ nih.gov |

The reusability and stability of the adsorbent are also important considerations for practical applications. SBA-Pr-Imine-Furan has shown good reusability over several adsorption-desorption cycles wikipedia.org.

Integration of "this compound" into Polymer and Supramolecular Architectures

Imine chemistry provides a versatile route for constructing polymeric and supramolecular architectures with defined structures and functionalities. The reversible nature of imine bond formation can be exploited in dynamic covalent chemistry, allowing for the creation of self-healing materials and adaptive networks.

While specific examples of "this compound" (referring to the imine-furan structure in SBA-Pr-Imine-Furan) directly integrated into bulk polymers or complex supramolecular assemblies beyond the functionalized silica platform are not explicitly detailed in the provided search results, the underlying imine functionality is a key building block in such materials. Covalent Organic Frameworks (COFs), for instance, are a class of crystalline porous polymers often constructed through the formation of imine linkages between organic building blocks thegoodscentscompany.com. These materials exhibit high surface areas and ordered pore structures, making them promising for applications in gas storage, separation, and catalysis thegoodscentscompany.com. The principles governing the formation and properties of imine bonds in COFs are relevant to understanding how similar imine-containing moieties derived from structures like the one in SBA-Pr-Imine-Furan could potentially be integrated into or inspire the design of new polymer and supramolecular architectures. Functionalized silica materials themselves can also be incorporated into polymer matrices or form part of larger composite supramolecular structures to combine the properties of both components.

"this compound" in Sensor Development and Chemical Sensing Mechanisms

Imine-functionalized materials, including those based on functionalized mesoporous silica, have shown potential in the development of chemical sensors for the detection of various analytes, particularly metal ions. The imine nitrogen atom can act as a binding site for metal ions, leading to changes in the material's properties, such as fluorescence or color, which can be transduced into a detectable signal.

Functionalized nanoporous silica materials, structurally related to SBA-Pr-Imine-Furan, have been explored as chemosensors nih.govfishersci.caabertay.ac.uknih.govepa.gov. These sensors typically operate based on the principle of selective binding of the target analyte by the functional groups anchored to the silica framework. For metal ion sensing, the imine nitrogen and potentially other coordinating atoms in the functional ligand can form coordination complexes with the metal ions cenmed.com. This interaction can cause a change in the electronic or structural properties of the material, resulting in a change in fluorescence intensity, a color change, or an electrochemical signal.

For example, functionalized SBA-15 materials have been developed as fluorescent chemosensors for detecting metal ions like Fe³⁺ and Cr₂O₇²⁻ nih.govepa.gov. The sensing mechanism often involves the quenching or enhancement of fluorescence upon binding of the metal ion to the functional ligand within the pores of the material nih.govepa.gov. The selectivity of the sensor is determined by the specific affinity of the functional ligand for the target analyte over other competing species in the environment nih.govepa.gov. The ordered porous structure of the SBA-15 support can also facilitate the diffusion of analytes to the sensing sites and influence the sensing performance. While direct studies on SBA-Pr-Imine-Furan specifically as a sensor were not prominently found in the provided results, the principles of imine-based sensing and the use of functionalized mesoporous silica supports are highly relevant to the potential application of such materials in chemical sensing.

Biological and Biochemical Research on Pr Imine Mechanistic Focus

Investigation of "PR-Imine" as a Fungal Metabolite

This compound is recognized as a secondary metabolite of Penicillium roqueforti, a fungus widely known for its use in blue cheese production, as well as its occurrence as a food contaminant. nih.govmdpi.comwikipedia.org While P. roqueforti produces several secondary metabolites, PR toxin is considered of considerable importance due to its toxic properties. nih.govresearchgate.net this compound is a derivative formed from PR toxin. nih.govasm.org

Biosynthetic Pathways of "this compound" in Penicillium roqueforti

The biosynthesis of PR toxin in P. roqueforti has been investigated, and this compound is understood to be a product of PR toxin degradation rather than a direct product of the primary biosynthetic pathway starting from farnesyl diphosphate. nih.govasm.orgmdpi.comresearchgate.net The PR toxin biosynthetic pathway begins with the condensation and cyclization of farnesyl diphosphate, catalyzed by aristolochene (B1197444) synthase (encoded by the ari1 gene), leading to the formation of aristolochene. nih.govresearchgate.net Subsequent enzymatic steps, involving genes within the prx cluster (prx1 to prx4), lead to the formation of PR toxin through intermediates such as eremofortins. nih.govresearchgate.netfrontiersin.org

This compound is formed from PR toxin. Studies have shown that PR toxin is unstable and can be converted into derivatives like this compound, PR amide, and PR acid. nih.govasm.orgmdpi.comresearchgate.net This conversion of PR toxin to this compound can occur in the culture medium of P. roqueforti. asm.org It is thought that PR toxin can be degraded to this compound in the presence of ammonia. mq.edu.au

Fate and Transformation of "this compound" in Biological Systems

This compound is considered a degradation product of PR toxin and is generally found to be less toxic than PR toxin. nih.govmdpi.comfrontiersin.orgresearchgate.net The conversion of PR toxin to this compound is seen as a detoxification process in some contexts, such as during cheese ripening. mdpi.comwikipedia.orgamazonaws.com

Studies have indicated that this compound has diminished inhibitory effects on protein and nucleic acid synthesis compared to PR toxin. nih.govfrontiersin.orgfrontiersin.org While this compound is considered less toxic, there is some evidence suggesting a reversible conversion of this compound back to the more toxic PR toxin in vivo in mice. nih.gov

The instability of PR toxin and its rapid conversion to derivatives like this compound, PR amide, and PR acid reflect their degradative aspects based on available conditions. nih.govresearchgate.netscience.gov

Molecular Mechanisms of "this compound" Interactions with Biomolecules

Research into the molecular mechanisms of this compound interactions with biomolecules often stems from studies on its precursor, PR toxin, and the altered activity observed in the derivative. PR toxin is known to interact with various biomolecules, including enzymes and nucleic acids, primarily through its aldehyde group. asm.orgfrontiersin.orgwikipedia.org As this compound is formed from PR toxin, the absence or modification of this reactive group in this compound influences its interactions.

Enzyme-Substrate Recognition and Active Site Interactions involving "this compound"

PR toxin is known to inhibit enzyme activities, including DNA-dependent polymerases and mitochondrial HCO3--ATPase. nih.govfrontiersin.org The aldehyde group of PR toxin is considered crucial for its biological and biochemical activities. asm.orgfrontiersin.orgwikipedia.org The conversion of PR toxin to this compound involves a change at this reactive center. nih.govresearchgate.net Consequently, this compound exhibits diminished inhibitory effects on processes like protein and nucleic acid synthesis, which are targets of PR toxin. nih.govfrontiersin.orgfrontiersin.org This suggests that the structural difference between PR toxin and this compound, particularly concerning the aldehyde group, significantly impacts their interaction with enzyme active sites and subsequent recognition as substrates or inhibitors.

While direct detailed studies focusing solely on this compound's interaction with specific enzyme active sites are less documented compared to PR toxin, the reduced biological activity of this compound implies altered or less potent binding to the enzymatic targets affected by PR toxin.

Fundamental Binding Studies with Proteins (e.g., Human Serum Albumin)

While the provided search results did not yield specific detailed studies on the fundamental binding of this compound with proteins like Human Serum Albumin (HSA), research on mycotoxins often includes such investigations to understand their transport, distribution, and detoxification in biological systems. Given that this compound is a metabolite found in biological contexts, studies on its protein binding, similar to those conducted for other mycotoxins or related compounds, would be relevant to fully understand its fate and potential interactions within an organism. However, based on the provided search snippets, specific data on this compound binding to HSA is not available.

Role of "this compound" in Biochemical Pathways (Mechanistic Insights)

This compound's primary role in biochemical pathways appears to be as a less toxic metabolite derived from the detoxification or degradation of PR toxin within biological systems and fungal cultures. nih.govasm.orgmdpi.comwikipedia.orgfrontiersin.orgresearchgate.netamazonaws.com The formation of this compound from PR toxin represents a transformation that alters the biological activity of the compound. nih.govresearchgate.netfrontiersin.orgfrontiersin.org

The diminished inhibitory effects of this compound on protein and nucleic acid synthesis, compared to PR toxin, highlight its altered role in interfering with these fundamental biochemical processes. nih.govfrontiersin.orgfrontiersin.org While PR toxin can significantly impact DNA replication, transcription, and translation, this compound's effect is less pronounced. nih.govfrontiersin.orgfrontiersin.orgscience.gov

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 171513 |

| PR toxin | 440907 |

| Farnesyl diphosphate | 5287951 |

| Aristolochene | 135740003 |

| Human Serum Albumin | 21700395 |

Interactive Data Tables

Based on the search results, detailed quantitative data suitable for interactive tables focusing specifically on this compound's biochemical interactions (like enzyme kinetics or binding affinities) were not extensively available in the provided snippets. The information primarily describes the formation of this compound from PR toxin and its reduced biological activity compared to the parent compound.

However, we can present some qualitative or comparative data points in a table format based on the findings:

Advanced Spectroscopic and Structural Characterization for Research Insights into Pr Imine

High-Resolution NMR Spectroscopy for Structural Elucidation and Dynamic Studies

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure and dynamics of organic molecules, including imines. In the context of natural products chemistry, NMR analysis, particularly one- and two-dimensional techniques, is a primary method for the structural elucidation of isolated compounds such as those derived from Penicillium roqueforti, which include PR-toxin and its derivatives like PR-Imine. science.gov The analysis of NMR data provides detailed information about the connectivity of atoms, the types of functional groups present, and the stereochemistry of the molecule. The use of high-field NMR spectrometers, such as an 800 MHz instrument, enhances spectral resolution and sensitivity, allowing for the analysis of complex structures and dilute samples. core.ac.uk While direct detailed NMR spectroscopic data specifically for "this compound" as a PR-toxin derivative is not extensively detailed in the provided snippets, the general application of NMR for the structural elucidation of related fungal secondary metabolites is well-established. science.govresearchgate.netmdpi.com For modified silica (B1680970) materials incorporating imine functionalities, such as SBA-Pr-IS-MN, NMR spectroscopy (along with other techniques) is used to characterize the successful grafting of organic moieties onto the silica support, confirming the presence and structure of the immobilized imine groups. researchgate.net

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Reaction Monitoring

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is invaluable for identifying functional groups within a molecule and monitoring chemical reactions. For compounds containing the imine functional group (C=N), characteristic stretching vibrations are observed in the IR spectrum, typically in the range of 1640-1690 cm⁻¹. mdpi.com These bands serve as key indicators for the presence of the imine moiety. In studies involving modified mesoporous silica materials functionalized with imine groups, such as SBA-Pr-Is-TAP, FT-IR spectroscopy is routinely used to confirm the successful immobilization of the organic ligands by identifying the appearance of the C=N stretching vibration. mdpi.comresearchgate.net This technique can also reveal the presence of other functional groups introduced during the synthesis process, such as C=O and C=C stretches, and bending vibrations of methylene (B1212753) groups. mdpi.com Beyond structural confirmation, IR spectroscopy can be applied to monitor the progress of reactions involving imines or the interaction of imine-functionalized materials with analytes, although specific examples for this compound are not detailed in the provided results. Vibrational spectroscopy is also mentioned in the broader context of analyzing photoresist modifications and mycotoxin detection. science.govresearchgate.net

UV-Visible Spectroscopy for Electronic Transitions and Complexation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, which can be related to the presence of chromophores, such as the imine C=N double bond, especially when conjugated with other systems. UV-Vis spectroscopy is also a crucial tool for studying the complexation of imines with metal ions or other species, as complex formation often leads to changes in the electronic absorption spectrum. In the context of modified silica materials used as optical sensors, UV-Vis investigations are conducted to understand their sensing behavior and interactions with target analytes like metal ions. researchgate.netut.ac.ir For instance, studies on SBA-Pr-IS-MN as an optical sensor for Ag⁺ ions involved UV-Vis investigations. ut.ac.ir Similarly, UV/Vis spectroscopy has been used to characterize nickel complexes formed with imine ligands, providing insights into the electronic structure of these complexes, including the formation of ligand-centered radical species. nih.gov While specific UV-Vis data for this compound derived from PR-toxin is not provided, the general principles of using UV-Vis for characterizing imine-containing compounds and their interactions are applicable.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight of a compound and obtaining information about its structure through analysis of its fragmentation pattern. For this compound, as a potential degradation product of PR-toxin, MS is employed to identify the compound and confirm its molecular formula. core.ac.uk Studies on the secondary metabolites of Penicillium roqueforti frequently utilize MS, often coupled with chromatography (e.g., LC-MS/MS), for the detection and identification of various compounds, including PR-toxin and its derivatives. core.ac.ukcambridge.org MS analysis provides the mass-to-charge ratio (m/z) of the parent ion and fragment ions, which can be used to deduce the elemental composition and structural subunits of the molecule. For example, the molecular formula C₁₇H₂₁NO₅ and a molecular weight of 319.1420 are associated with this compound in one study, with characteristic fragment ions observed at various m/z values. core.ac.uk MS/MS techniques are particularly useful for providing detailed structural information through controlled fragmentation. core.ac.uk Beyond natural products, MS has been used to study the fragmentation of protonated peptides, where imine fragments like i-Pr-imine can be observed and their proton affinities estimated based on fragmentation patterns. psu.edu MS is also used in the characterization of functionalized silica materials. ut.ac.irresearchgate.netresearchgate.netresearchgate.net

X-ray Crystallography for Precise Molecular and Supramolecular Structures

X-ray crystallography is the most definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique can provide bond lengths, bond angles, and information about intermolecular interactions, revealing both molecular and supramolecular structures. While obtaining single crystals of this compound itself for X-ray crystallography might be challenging depending on its purity and physical form, the technique is applied to related imine-containing structures and complexes. X-ray structures have been determined for metal complexes incorporating imine ligands, providing detailed insights into the coordination environment and geometry. mq.edu.au For modified mesoporous silica materials, X-ray Diffraction (XRD) is used to confirm the ordered mesoporous structure of the material after functionalization with imine groups, indicated by characteristic diffraction peaks. mdpi.comresearchgate.net Rietveld analysis of powder diffraction data can provide structural parameters for these materials. mdpi.commq.edu.au The structural elucidation of PR-toxin derivatives, including this compound, PR-amide, and PR-acid, has also involved structural characterization efforts, and while direct X-ray structures for this compound are not explicitly detailed in the provided snippets, the technique is a standard for confirming structures when suitable crystals are obtained. researchgate.netmdpi.com

Advanced Analytical Techniques for Kinetic and Mechanistic Intermediates